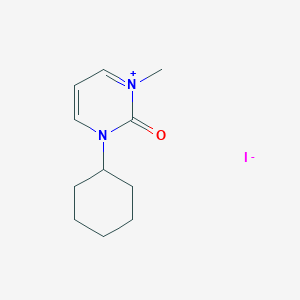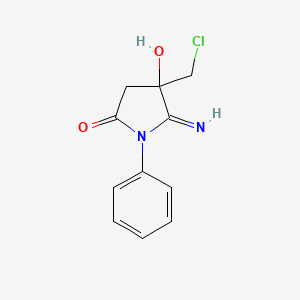![molecular formula C21H36ClN5O2 B14641495 1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- CAS No. 52185-46-3](/img/structure/B14641495.png)
1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound. This compound is known for its stability and reactivity, making it valuable in various chemical applications. It is often used in the synthesis of other complex molecules and has significant industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- typically involves the substitution of chlorine atoms in cyanuric chloride with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used as a coupling agent in peptide synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pH to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex peptides and polymers.
Scientific Research Applications
1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a stabilizer in various formulations.
Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- involves its ability to form stable complexes with various substrates. The molecular targets and pathways depend on the specific application. For example, in peptide synthesis, it acts as a coupling agent, facilitating the formation of peptide bonds by activating carboxyl groups .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool sanitizers and as a precursor for various chemical syntheses.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of herbicides and other agrochemicals.
Uniqueness
1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its stability and ability to form stable complexes make it valuable in various applications, distinguishing it from other triazine derivatives.
Properties
CAS No. |
52185-46-3 |
|---|---|
Molecular Formula |
C21H36ClN5O2 |
Molecular Weight |
426.0 g/mol |
IUPAC Name |
2-chloro-4,6-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine |
InChI |
InChI=1S/C21H36ClN5O2/c1-18(2)9-13(10-19(3,4)26-18)28-16-23-15(22)24-17(25-16)29-14-11-20(5,6)27-21(7,8)12-14/h13-14,26-27H,9-12H2,1-8H3 |
InChI Key |
VBSHCAIKYLBPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NC(=NC(=N2)Cl)OC3CC(NC(C3)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)


![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)

![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)

![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)




